molecular formula C13H14N6S B13874131 4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B13874131
M. Wt: 286.36 g/mol
InChI Key: DWCSXOKFCODKAD-UHFFFAOYSA-N
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Description

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a unique combination of pyrazole, pyridine, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves the formation of the pyrazole, pyridine, and thiazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, while the thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of microwave-assisted synthesis and other advanced techniques can also be employed to optimize the reaction efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H14N6S

Molecular Weight

286.36 g/mol

IUPAC Name

4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H14N6S/c1-19(2)12-9(7-15-18-12)10-8-20-13(16-10)17-11-5-3-4-6-14-11/h3-8H,1-2H3,(H,15,18)(H,14,16,17)

InChI Key

DWCSXOKFCODKAD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=NN1)C2=CSC(=N2)NC3=CC=CC=N3

Origin of Product

United States

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